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Cat. No.: B606720
. J

Executive Summary & Compound Profile

CLK1/2-IN-1 (also identified in literature as Compound 1 from Araki et al., 2015) is a dual-
specificity inhibitor targeting CLK1 and CLK2. These kinases are critical regulators of the
spliceosome, phosphorylating Serine/Arginine-rich (SR) proteins to modulate pre-mRNA
splicing.[1][2][3] Dysregulation of this pathway is a hallmark of specific cancers (e.g., Myc-
driven cancers) and viral replication (e.g., Influenza, HIV).

Chemical & Biological Profile

Parameter Detail

Common Name CLK1/2-IN-1

Literature 1D Compound 1 (Araki et al., 2015)
CAS Number 1005784-23-5

Molecular Formula

Primary Targets CLK1, CLK2

Mechanism ATP-competitive inhibition

o Modulation of alternative splicing (e.g., S6K,
Key Application )
SRSF phosphorylation)
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Binding Affinity & Kinetic Data[5][6][7][8]

The following data aggregates enzyme inhibition constants (

) determined via radiometric and luminescent kinase assays. While

values are often sought for thermodynamic characterization, the functional

is the primary metric established for this compound in physiological ATP concentrations.

Enzyme Inhibition Profile ()

CLK1/2-IN-1 exhibits a narrow selectivity window, potently inhibiting CLK1/2 while showing

moderate cross-reactivity with the SRPK family, which shares structural homology in the ATP-

binding pocket.

Target Kinase

Selectivity Ratio

Biological Context

(nM) (vs CLK1)
Primary Target
CLK1 16 1.0x (Splicing Factor
Phosphorylation)
Primary Target (Cell
CLK2 45 2.8x o
Cycle/Splicing)
SR Protein Kinase
SRPK1 61 3.8x (Off-
target/Synergistic)
SR Protein Kinase
SRPK2 75 4.7x (Off-
target/Synergistic)
Muscle-specific
SRPK3 260 16.2x o .
splicing kinase
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Analyst Note: The proximity of

values between CLKs and SRPKs suggests that CLK1/2-IN-1 acts as a pan-SR-
kinase inhibitor at concentrations

nM. Experimental designs must account for this dual inhibition when attributing
phenotypic effects solely to CLK blockade.

Mechanism of Action (MoA)

CLK1/2-IN-1 functions as a Type | kinase inhibitor, binding to the ATP-binding pocket of the
active kinase conformation (DFG-in).

o ATP Competition: Efficacy decreases with increasing ATP concentration.

o Substrate Competition: Non-competitive with respect to the protein substrate (e.g., SRSF1).

Biological Pathway & Mechanism

The following diagram illustrates the critical node CLK1/2 occupies in the spliceosome
assembly pathway and how inhibition leads to exon skipping or inclusion changes.
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Figure 1: Mechanism of CLK1/2 inhibition preventing SR protein phosphorylation and
downstream spliceosome assembly.

Experimental Protocols

To validate CLK1/2-IN-1 activity, we recommend the ADP-Glo™ Kinase Assay for biochemical
screening and Western Blotting for cellular target engagement.

Protocol A: Biochemical Kinase Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the ADP generated during the
phosphorylation reaction. It is preferred over radiometric assays for high-throughput profiling.
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Reagents:

Enzyme: Recombinant Human CLK1 or CLK2 (0.5-2 ng/well).

Substrate: RS peptide (GRSRSRSRSRSRSRSR) or Myelin Basic Protein (MBP).

Buffer: 40 mM Tris-HCI (pH 7.5), 20 mM MgCI2, 0.1 mg/mL BSA, 50 uM DTT.

Detection: Promega ADP-Glo™ Reagent.
Workflow:

e Compound Preparation: Prepare 3-fold serial dilutions of CLK1/2-IN-1 in 100% DMSO.
Dilute 1:25 into 1X Kinase Buffer (Final DMSO concentration: 4%).

o Reaction Assembly (384-well plate):

[¢]

Add 2 pL of diluted Compound.

[e]

Add 2 pL of Enzyme (CLK1 or CLK2).

o

Incubate for 10 minutes at RT (allows compound-enzyme equilibration).

[¢]

Add 2 pL of Substrate/ATP Mix (Final ATP: 10 uM for CLK2, 5 uM for CLK1).
» Kinase Reaction: Incubate at RT for 60 minutes.

e ADP Depletion: Add 5 pL of ADP-Glo™ Reagent. Incubate 40 min at RT.

e Detection: Add 10 pL of Kinase Detection Reagent. Incubate 30 min at RT.

e Readout: Measure Luminescence (RLU). Calculate

using a sigmoidal dose-response model (Variable Slope).

Protocol B: Cellular Target Engagement (Phospho-SR
Western)

© 2026 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b606720?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606720?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Since CLK1/2-IN-1 targets intracellular kinases, confirming cell permeability and target
inhibition is vital.

Workflow:
e Cell Culture: Seed MDA-MB-468 or HCT116 cells (approx.

cells/well) in 6-well plates.

e Treatment: Treat cells with CLK1/2-IN-1 (0.1, 1.0, 5.0, 10 uM) for 3—6 hours. Include a
DMSO control.[4]

» Lysis: Lyse cells in RIPA buffer supplemented with Phosphatase Inhibitors (critical to
preserve phospho-SR signal).

o Western Blot:
o Primary Antibody: Anti-phospho-SR (mAb 1H4 or similar pan-SR antibody).
o Loading Control: Anti-GAPDH or Anti-Total CLK.

e Analysis: Observe the "collapse" of high molecular weight phospho-SR bands to lower
molecular weight forms, indicating dephosphorylation.

Assay Workflow Visualization

1. Compound Prep in Pre-incubation . Enzyme Mix in Kinase Rxn top Rxn 4. ADP-Glo

ym 5. Detection
(Serial Dilution) + Inhibitor) (+ ATP/Substrate) (Deplete ATP)

40 min Incubation .
(Convert ADP->Light)

Data Analysis
(Sigmoidal Fit)

Click to download full resolution via product page
Figure 2: Step-by-step workflow for the luminescent kinase inhibition assay.
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o Primary source for CLK1/2-IN-1 (Compound 1)

¢ MedChemExpress. "CLK1/2-IN-1 Product Datasheet (Cat. No.: HY-113825)."[8]
o Commercial validation and chemical property d

* Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual.”
o Standard protocol for ADP-detection based kinase assays.

¢ Jiang, N., et al. (2003). "Human CLK2 links cell cycle progression, apoptosis, and telomere
length regulation.” Journal of Biological Chemistry, 278(24), 21678-21684.[4]

o Background on CLK2 biological function and target valid

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o To cite this document: BenchChem. [Technical Guide: CLK1/2-IN-1 Binding Affinity &
Enzyme Kinetics]. BenchChem, [2026]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b606720#clk1-2-in-1-binding-affinity-kd-and-enzyme-
kinetics-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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